molecular formula C16H15N5O4S B10982151 Ethyl 2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate

Ethyl 2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10982151
M. Wt: 373.4 g/mol
InChI Key: HPGDRKQHCRRSED-UHFFFAOYSA-N
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Description

Ethyl 2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound with the following chemical structure:

Ethyl 2-(3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoylamino)-1,3-thiazole-4-carboxylate\text{this compound} Ethyl 2-(3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoylamino)-1,3-thiazole-4-carboxylate

This compound combines elements from different functional groups, making it intriguing for various applications.

Preparation Methods

Synthetic Routes:: The synthesis of Ethyl 2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate involves multiple steps. One possible route starts with 4-aminobenzoic acid, which undergoes reactions to form the desired compound. Detailed reaction conditions and intermediates are available in the literature .

Industrial Production:: While industrial-scale production methods may vary, laboratories typically employ organic synthesis techniques to produce this compound. Optimization for yield, purity, and cost-effectiveness is crucial.

Chemical Reactions Analysis

Reactivity:: Ethyl 2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate participates in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the ester group.

    Oxidation and Reduction: The pyridine ring and oxadiazole moiety may be oxidized or reduced under appropriate conditions.

    Amide Hydrolysis: The amide linkage can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents::

    Base-Catalyzed Esterification: Ethanol and a base (e.g., sodium ethoxide) for ester formation.

    Hydrolysis: Acidic or basic conditions for amide hydrolysis.

    Oxidizing Agents: For oxidation of specific functional groups.

Major Products:: The primary product is this compound itself. Side products may include intermediates formed during the synthesis.

Scientific Research Applications

Chemistry::

    Heterocyclic Chemistry: Studying its reactivity and properties.

    Drug Discovery: Investigating its potential as a lead compound.

Biology and Medicine::

    Biological Activity: Assessing its effects on cellular processes.

    Pharmacology: Exploring its potential as a drug candidate.

Industry::

    Fine Chemicals: Used as a building block for other compounds.

    Agrochemicals: Potential use in crop protection.

Mechanism of Action

The exact mechanism by which Ethyl 2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While Ethyl 2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate is unique due to its hybrid structure, similar compounds include other thiazole derivatives, pyridine-containing molecules, and oxadiazoles.

Properties

Molecular Formula

C16H15N5O4S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H15N5O4S/c1-2-24-15(23)11-9-26-16(18-11)19-12(22)3-4-13-20-14(21-25-13)10-5-7-17-8-6-10/h5-9H,2-4H2,1H3,(H,18,19,22)

InChI Key

HPGDRKQHCRRSED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3

Origin of Product

United States

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